3-Bromo-1-(pyridin-4-yl)pyridin-2(1H)-one
CAS No.: 1824053-20-4
Cat. No.: VC6250020
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.083
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1824053-20-4 |
---|---|
Molecular Formula | C10H7BrN2O |
Molecular Weight | 251.083 |
IUPAC Name | 3-bromo-1-pyridin-4-ylpyridin-2-one |
Standard InChI | InChI=1S/C10H7BrN2O/c11-9-2-1-7-13(10(9)14)8-3-5-12-6-4-8/h1-7H |
Standard InChI Key | MNBXGQDVMHYBAQ-UHFFFAOYSA-N |
SMILES | C1=CN(C(=O)C(=C1)Br)C2=CC=NC=C2 |
Introduction
Structural Characteristics and Molecular Configuration
Core Framework and Substituent Effects
The compound consists of a pyridin-2(1H)-one ring (a six-membered lactam) substituted at the 1-position with a pyridin-4-yl group and at the 3-position with a bromine atom. The pyridinone ring’s lactam moiety introduces polarity and hydrogen-bonding potential, while the pyridin-4-yl group contributes aromaticity and planar geometry. Bromine’s electronegativity and steric bulk may influence reactivity, particularly in electrophilic substitution or cross-coupling reactions .
Conformational Analysis
In analogous structures, such as (2E)-3-(3-bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, near-coplanar arrangements of aromatic rings are observed, with torsion angles close to 180° . For 3-bromo-1-(pyridin-4-yl)pyridin-2(1H)-one, similar planarity is expected between the pyridinone and pyridinyl rings, minimizing steric strain and optimizing π-π interactions.
Table 1: Comparative Structural Data for Brominated Pyridine Derivatives
Synthetic Methodologies and Reaction Pathways
Halogenation Strategies
Bromination of pyridinones typically occurs via electrophilic aromatic substitution (EAS). For example, the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate employs potassium persulfate as an oxidizing agent in an acetonitrile system with sulfuric acid catalysis . A similar approach could brominate the 3-position of 1-(pyridin-4-yl)pyridin-2(1H)-one, though regioselectivity must be controlled to avoid di-substitution.
Oxidative Coupling Reactions
Physicochemical Properties and Stability
Thermal Stability
Brominated pyridinones generally exhibit moderate thermal stability. The absence of melting point data in the cited sources complicates predictions, but derivatives with similar halogenation patterns decompose above 200°C .
Solubility and Polarity
The lactam and pyridinyl groups confer polarity, suggesting solubility in polar solvents like DMSO or DMF. Bromine’s hydrophobicity may reduce aqueous solubility, necessitating co-solvents for biological applications.
Challenges and Future Directions
Regioselectivity in Synthesis
Controlling bromine’s position during EAS remains challenging. Directed ortho-metalation or protective group strategies may improve regioselectivity, as seen in advanced heterocyclic syntheses .
Toxicity and Environmental Impact
Brominated compounds often pose ecological risks. Green chemistry approaches, such as catalytic bromination using HBr/H₂O₂, could mitigate waste .
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